molecular formula C15H14N2O3S B2708247 N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034404-96-9

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2708247
CAS No.: 2034404-96-9
M. Wt: 302.35
InChI Key: NKAVBZHXCPWIOE-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a naphthalene ring system attached to a sulfonamide group, with an isoxazole moiety linked via a methyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the isoxazole derivative. This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate, using DABCO as an organocatalyst in an aqueous medium .

The next step involves the sulfonation of the naphthalene ring, which can be carried out using chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with the isoxazole derivative to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with similar structures and biological activities.

    Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their diverse pharmacological properties.

Uniqueness

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide stands out due to its unique combination of a naphthalene ring, sulfonamide group, and isoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-13(9-16-20-11)10-17-21(18,19)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAVBZHXCPWIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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